molecular formula C27H26NNaO5 B8143703 Posenacaftor sodium CAS No. 2095064-06-3

Posenacaftor sodium

Cat. No.: B8143703
CAS No.: 2095064-06-3
M. Wt: 467.5 g/mol
InChI Key: FIMNRWQYZVDFTK-UNTBIKODSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Posenacaftor sodium is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein intended for research applications. It is investigated for its ability to rescue the cellular processing and trafficking defects associated with the predominant p.Phe508del (F508del) CFTR mutation. Studies indicate that Posenacaftor shares a common mechanism of action with the corrector VX-445 (Elexacaftor), likely binding to the same site on the CFTR protein to facilitate its proper folding and maturation . This action increases the abundance of mature CFTR at the plasma membrane, thereby restoring anion channel function. In vitro research demonstrates that Posenacaftor effectively improves both the processing and function of p.Phe508del-CFTR, with its efficacy being significantly enhanced when used in combination with other corrector classes, such as those containing VX-809 (Lumacaftor) or VX-661 (Tezacaftor) . This makes it a valuable tool for developing combinatorial corrector therapies aimed at achieving maximal functional rescue of mutant CFTR. This compound is offered as a high-purity compound to support ongoing scientific inquiry into the molecular pathology of cystic fibrosis and the development of novel therapeutic strategies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1/t17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMNRWQYZVDFTK-UNTBIKODSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095064-06-3
Record name Posenacaftor sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095064063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POSENACAFTOR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJC89RV1GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Posenacaftor Sodium S Action on Cftr

Detailed Mechanism of CFTR Protein Folding and Trafficking Correction

CFTR protein biogenesis is a complex process that begins with synthesis in the endoplasmic reticulum (ER), followed by folding, modification in the Golgi apparatus, and finally trafficking to the plasma membrane where it functions as a chloride and bicarbonate channel. frontiersin.orgnih.govufpa.brnih.gov Mutations, such as the prevalent Phe508del, disrupt this process, leading to misfolded protein that is retained in the ER and targeted for degradation by the ER quality control system. nih.govufpa.brfrontiersin.orgmdpi.com Posenacaftor (B610170) sodium acts as a pharmacological chaperone to help the defective CFTR protein navigate these cellular pathways. frontiersin.org

Molecular Chaperoning Effects: Facilitating Endoplasmic Reticulum Exit and Plasma Membrane Delivery

Posenacaftor sodium functions as a CFTR corrector by facilitating the proper folding and trafficking of misfolded CFTR protein, enabling it to exit the ER and reach the plasma membrane. medchemexpress.comtargetmol.comarctomsci.commedchemexpress.comimmunomart.com The ER quality control system typically retains misfolded proteins, preventing their progression through the secretory pathway. nih.govufpa.br By acting as a corrector, this compound helps the defective CFTR protein evade this checkpoint. mdpi.com Once the corrected CFTR protein exits the ER, it is transported through the Golgi apparatus and delivered to the plasma membrane, where functional CFTR channels are required for proper ion transport. medchemexpress.comarctomsci.comfrontiersin.orgnih.govufpa.br

Influence on Defective CFTR Protein Stability and Maturation

Defective CFTR proteins, particularly those with the Phe508del mutation, exhibit reduced stability and impaired maturation. mdpi.comnih.gov this compound has been shown to influence the stability and maturation of misfolded CFTR. Studies indicate that posenacaftor can rescue Phe508del-CFTR processing and promote its conformational stability. nih.govresearchgate.net While single correctors may only partially restore stability compared to wild-type CFTR, combinations with other correctors can further extend the half-life of the mature form of Phe508del-CFTR. nih.govresearchgate.net This improved stability allows more protein to mature and reach the cell surface. medchemexpress.eu

Restoration of CFTR-Mediated Chloride Channel Activity

A primary consequence of misfolded CFTR is the impairment of its function as a chloride channel at the plasma membrane. medchemexpress.comarctomsci.comfrontiersin.org By correcting the folding and trafficking defects, this compound aims to restore CFTR-mediated chloride channel activity. medchemexpress.comarctomsci.comnih.govmedchemexpress.eu The corrected CFTR protein, upon reaching the cell surface, can then function as a chloride channel, helping to maintain the balance of fluid in the airways and other epithelial surfaces. medchemexpress.comarctomsci.com Research has demonstrated that posenacaftor can rescue channel function in cells expressing Phe508del-CFTR upon agonist stimulation. nih.gov

Investigation of this compound's Molecular Binding Sites and Interactions

Understanding where and how this compound interacts with the CFTR protein is crucial for elucidating its mechanism of action and for the rational design of potential combination therapies.

Comparative Analysis of Binding Mechanisms with Other CFTR Correctors (e.g., Elexacaftor)

Comparative studies have investigated the binding mechanisms of this compound alongside other CFTR correctors, such as elexacaftor (B607289) (VX-445). Research indicates that posenacaftor and elexacaftor may share a common mechanism in rescuing Phe508del-CFTR, potentially involving a shared binding site or allosteric pathway. nih.govresearchgate.net This is supported by the observation that combining posenacaftor and elexacaftor did not result in additive effects on CFTR rescue. nih.govresearchgate.net This suggests that they may be targeting the same or overlapping sites to exert their corrective effects on Phe508del-CFTR folding and stability. nih.govresearchgate.net In contrast, combinations of posenacaftor with other correctors like tezacaftor (B612225) (VX-661), ABBV-2222, or VX-809 have shown additive effects, implying distinct binding sites or mechanisms of action. nih.govresearchgate.net For example, lumacaftor (B1684366) and tezacaftor, classified as type I correctors, are thought to bind to a site within TMD1, stabilizing this domain. researchgate.netmdpi.combiorxiv.org Elexacaftor has been classified as a type III corrector, proposed to facilitate NBD1 folding. researchgate.net The lack of additivity between posenacaftor and elexacaftor suggests their mechanisms are more similar to each other than to correctors from different classes. nih.govresearchgate.net

Summary of Potential Binding Site Information (Based on Comparative Analysis):

CompoundProposed Corrector Type (if classified)Potential Binding Site(s)Notes
PosenacaftorNot explicitly classified in sourcesCommon site with ElexacaftorLack of additivity with Elexacaftor suggests shared site/mechanism. nih.govresearchgate.net
ElexacaftorType III researchgate.netLasso motif, TMD2 (specifically p.Trp1098 and p.Arg1102) researchgate.netMay form a bridge between these regions. researchgate.net
LumacaftorType I researchgate.netTMD1 groove, NBD1:ICL4 interface mdpi.commdpi.combiorxiv.orgStabilizes TMD1. mdpi.combiorxiv.org
TezacaftorType I researchgate.netTMD1 groove, NBD1:ICL4 interface mdpi.commdpi.combiorxiv.orgBelieved to share a similar mechanism and binding site with Lumacaftor. mdpi.com

Assessment of Allosteric Modulatory Effects on CFTR Conformation and Dynamics

While specific detailed research findings on this compound's direct allosteric modulatory effects on CFTR conformation and dynamics are still being fully uncovered, studies on CFTR modulators in general provide context. Allostery in CFTR refers to the ability of molecules binding at one site to affect the protein's activity at a distant site, such as the channel gate. elifesciences.org CFTR channel opening is controlled by long-range allosteric communications. elifesciences.org Potentiator drugs, for instance, can affect gating residues by binding at peripheral sites, mimicking the allosteric signal from ATP binding sites. elifesciences.org

Research indicates that some correctors, like VX-809 (lumacaftor), can directly bind to the nucleotide-binding domain 1 (NBD1) of human CFTR, inducing chemical shift changes that suggest a disruption of the interaction between C-terminal helices and the NBD1 core. researchgate.net This binding can lead to a negative shift in the thermal melting temperature of NBD1, indicating that the corrector interaction shifts the conformational equilibrium of this domain. researchgate.net Such findings provide insight into how correctors can influence CFTR conformational dynamics through allosteric mechanisms. researchgate.net

A study comparing PTI-801 (posenacaftor) and VX-445 (elexacaftor) suggested they might share a common binding site to correct p.Phe508del-CFTR defects, based on their similar behavior on genetic revertants and lack of additivity when combined. nih.gov This implies a shared allosteric mechanism in rescuing the misfolded protein.

Functional Characterization of this compound's Enantiomers

Posenacaftor has enantiomers, and research has focused on the activity profile of the (R)-enantiomer, known as (R)-Posenacaftor sodium or (R)-PTI-801 sodium. medchemexpress.comabmole.comglpbio.com

Functional Characterization of this compound's Enantiomers

Research on (R)-Posenacaftor Sodium ((R)-PTI-801) and its Activity Profile

(R)-Posenacaftor sodium is the R-enantiomer of Posenacaftor and is described as a CFTR modulator that corrects the folding and transport of CFTR proteins. abmole.com It is also referred to as (R)-PTI-801 sodium. medchemexpress.comabmole.comglpbio.com

Studies have investigated the efficacy and potency of PTI-801 (posenacaftor) in rescuing p.Phe508del-CFTR. nih.govresearchgate.net Research using biochemical, fluorescence microscopy, and functional assays has demonstrated that PTI-801 can rescue p.Phe508del-CFTR processing, plasma membrane trafficking, and channel function upon agonist stimulation. nih.gov

Comparative studies have shown that PTI-801 exhibits greater correction effects when combined with certain other correctors, such as ABBV-2222, FDL-169, VX-661 (tezacaftor), or VX-809 (lumacaftor). nih.govresearchgate.net However, it did not show additive effects when combined with VX-445 (elexacaftor), suggesting a shared mechanism or binding site. nih.gov

Regarding potency, one study reported an EC50 for PTI-801 of approximately 0.52 μM in rescuing p.Phe508del-CFTR activity in cell lines. researchgate.net This was noted as being similar to the potency described for tezacaftor (VX-661). researchgate.net Other correctors like VX-445, ABBV-2222, and FDL-169 demonstrated lower EC50 values, indicating higher potency (effective at lower concentrations) compared to PTI-801 in that specific assay. researchgate.net

Preclinical Research Paradigms for Posenacaftor Sodium

In Vitro Cellular Models for Efficacy and Mechanistic Studies

In vitro cellular models provide controlled environments to study the effects of potential therapies on CFTR function in relevant cell types. These models range from immortalized cell lines to more physiologically complex primary cell cultures and patient-derived organoids acs.orgencyclopedia.pubmdpi.comfrontiersin.org.

Immortalized human airway epithelial cell lines, such as CFBE41o-, are frequently used in the initial stages of preclinical research for high-throughput screening of large compound libraries acs.orgnih.gov. The CFBE41o- cell line, often expressing the F508del-CFTR mutation, provides a consistent and readily available model system for evaluating the basic efficacy of corrector compounds acs.orgnih.govresearchgate.net. While these cell lines may lack the full complexity of native airway epithelium, they are valuable for identifying potential hit compounds and conducting preliminary mechanistic studies encyclopedia.pub.

Functional assays are critical for quantifying the effect of compounds on CFTR activity in cellular models. The Halide-Sensitive Yellow Fluorescent Protein (HS-YFP) assay is a common high-throughput method used in cell lines like CFBE41o- to measure CFTR-mediated halide (e.g., iodide) transport, which is indicative of channel function acs.orgmdpi.comnih.govresearchgate.netncl.ac.uk. This assay allows for rapid screening and dose-response characterization of potential CFTR modulators acs.orgnih.govresearchgate.net.

Electrophysiological recordings, such as Ussing chamber studies or patch-clamp techniques, provide more detailed information about ion channel activity and transepithelial transport acs.orgresearchgate.netnih.govecfs.euntu.edu.sg. These methods can directly measure CFTR-dependent chloride currents or transepithelial potential difference, offering a more direct assessment of functional rescue by corrector compounds acs.orgresearchgate.netntu.edu.sg. While lower throughput than HS-YFP assays, electrophysiological recordings are often used to validate findings from initial screens and to investigate the precise mechanisms by which compounds affect CFTR function acs.orgresearchgate.net. Studies using CFBE41o- cells and electrophysiological techniques have been employed to evaluate the effect of potential CFTR correctors acs.orgecfs.eu.

Primary human epithelial cell cultures, derived directly from patient tissues, offer a more physiologically relevant model compared to immortalized cell lines mdpi.comfrontiersin.orgsgul.ac.uk. These cultures can differentiate at the air-liquid interface (ALI) to form pseudostratified epithelia that closely mimic the in vivo airway lining, including the presence of ciliated and mucus-producing cells and the development of robust barrier properties mdpi.comfrontiersin.orgntu.edu.sg.

Differentiated human bronchial epithelial (HBE) cells cultured at the ALI are considered a "gold standard" in preclinical CF research due to their close resemblance to the native airway epithelium mdpi.comfrontiersin.orgsgul.ac.uk. These cultures exhibit characteristic epithelial barrier functions and polarized expression of ion channels like CFTR at the apical surface, which is crucial for studying ion and fluid transport frontiersin.org. HBE cells have been instrumental in the development and evaluation of CFTR modulator therapies sgul.ac.uk. Studies using primary human bronchial epithelia and electrophysiological techniques have been used to evaluate the effect of CFTR correctors acs.org. Passaging primary HBECs can impact their phenotype, including reduced CFTR-mediated fluid transport sgul.ac.uk.

Human nasal epithelial cell (HNEC) cultures are increasingly utilized as a more accessible surrogate for lower airway epithelium in CF research mdpi.comfrontiersin.orgntu.edu.sg. HNECs can be obtained through less invasive nasal brushing and, when cultured at ALI, differentiate into a pseudostratified epithelium with functional characteristics similar to HBE cells mdpi.comfrontiersin.orgntu.edu.sg. These cultures are valuable for preclinical therapeutic testing and assessing patient-specific responses to CFTR modulators mdpi.comntu.edu.sg. Short-circuit current measurements in HNEC cultures are used to quantify CFTR-dependent chloride transport and have shown correlation with in vivo CFTR activity ntu.edu.sg. Studies have demonstrated that freeze-thawing HNECs for biobanking does not significantly alter their electrophysiological properties or response to CFTR modulators ntu.edu.sg.

Patient-derived organoids (PDOs) are three-dimensional (3D) cultures generated from patient tissues, such as intestinal biopsies or nasal brushings encyclopedia.pubfrontiersin.orgnih.govmdpi.com. These models are gaining prominence in CF research because they better recapitulate the cellular diversity, architecture, and function of the original tissue compared to 2D cultures encyclopedia.pubmdpi.comcellnatsci.com. Organoids provide a more physiologically relevant platform for evaluating the efficacy of CFTR modulators and understanding patient-specific variations in drug response encyclopedia.pubfrontiersin.orgnih.gov.

Intestinal organoids derived from CF patients have been used to assess the functional rescue of CFTR by modulator compounds, often measured by changes in organoid swelling in response to stimuli that activate CFTR encyclopedia.pubnih.gov. Nasal airway organoids have also been utilized to screen compound libraries for their ability to boost fluid secretion ncl.ac.uk. PDOs are considered a promising tool for preclinical pharmacotherapy screening and can potentially inform personalized treatment strategies frontiersin.orgvhio.nethuborganoids.nlnih.gov.

Patient-Derived Organoid Models

Intestinal Organoids and Forskolin-Induced Swelling (FIS) Assays

Intestinal organoids, derived from rectal biopsies of CF patients, have become a valuable tool for assessing CFTR function and the efficacy of CFTR modulators. rug.nleuropa.eu These 3D cultures recapitulate key aspects of the intestinal epithelium and express CFTR. rug.nl The Forskolin-Induced Swelling (FIS) assay is a widely used method to quantify CFTR function in these organoids. rug.nleuropa.eu

In the FIS assay, organoids are stimulated with forskolin, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), thereby activating CFTR channels. rug.nleuropa.eu Functional CFTR channels facilitate the efflux of chloride ions into the organoid lumen, followed by osmotic water movement, leading to swelling of the organoids. rug.nleuropa.eu The degree of swelling is proportional to the level of CFTR function. rug.nleuropa.eu This assay is considered robust and relatively simple, facilitating functional studies and drug development in CF. rug.nl

Studies have shown that CFTR modulators capable of restoring CFTR function in other in vitro systems also increase FIS in intestinal organoids in a CFTR genotype-dependent manner. europa.eu The FIS assay can reliably measure the correction or potentiation of CFTR, including the common F508del mutation. rug.nl

Organoid Models for Rare CFTR Genotypes

Patient-derived organoids (PDOs) are particularly valuable for studying rare CFTR genotypes, for which traditional cell line models may not be available or representative. rug.nleuropa.eu Organoids can be generated from individuals with specific rare mutations, allowing for the evaluation of CFTR modulator efficacy in a personalized manner. rug.nleuropa.eu This approach helps to identify potential therapies for subgroups of CF patients with less common mutations. rug.nl

The FIS assay, as described above, is applicable to organoids derived from patients with various CFTR genotypes, including rare variants. rug.nleuropa.euersnet.orgnih.gov This allows researchers to assess the functional rescue of different mutant CFTR proteins by investigational compounds like Posenacaftor (B610170) sodium. For instance, studies have used rectal organoids to evaluate the responsiveness of rare CFTR variants to different CFTR targeted drugs, including combinations involving correctors like Elexacaftor (B607289) and Tezacaftor (B612225). nih.gov While specific published data detailing Posenacaftor sodium's evaluation in organoid models for rare CFTR genotypes were not extensively found in the search results, the methodology is well-established for CFTR modulators and has been applied to other novel correctors and combinations. rug.nlnih.govacs.org

High-Throughput Screening (HTS) Methodologies in Corrector Discovery

High-throughput screening (HTS) methodologies have played a crucial role in the discovery of CFTR corrector compounds, including those that aim to improve the folding and trafficking of mutant CFTR protein. nih.govmdpi.comresearchgate.net HTS allows for the rapid screening of large libraries of small molecules to identify potential hits that can restore CFTR function in cellular models. mdpi.comresearchgate.net

Cell-based assays, often utilizing reporter systems that indicate CFTR activity or localization, are adapted for HTS platforms. mdpi.comresearchgate.net For example, fluorescence-based assays, such as those employing halide-sensitive yellow fluorescent protein (HS-YFP), have been used to measure CFTR function in cells expressing mutant CFTR. mdpi.comresearchgate.net By screening thousands of compounds, researchers can identify molecules that increase the functional expression of CFTR at the cell surface. mdpi.com

Posenacaftor (PTI-801) is described as a CFTR corrector identified through such discovery efforts. medchemexpress.comnih.gov The development of preclinical cell models and the implementation of cell-based HTS assays have been essential for identifying small molecules that directly interact with and correct the primary defects of mutant CFTR. researchgate.net

Advanced Imaging Techniques for Protein Trafficking and Localization (e.g., Fluorescence Microscopy for PM Trafficking)

Advanced imaging techniques, particularly fluorescence microscopy, are essential for visualizing and quantifying the cellular localization and trafficking of CFTR protein. microscopyu.comnih.govdiva-portal.orgnih.gov These techniques allow researchers to directly assess the ability of corrector compounds like this compound to rescue the trafficking of misfolded CFTR from the endoplasmic reticulum (ER) to the plasma membrane (PM).

Fluorescence microscopy can be used to track fluorescently tagged CFTR protein within living cells. microscopyu.comnih.govdiva-portal.org This enables the visualization of CFTR processing through the secretory pathway and its insertion into the PM. microscopyu.comnih.gov By treating cells expressing mutant CFTR (such as F508del-CFTR, which is primarily retained in the ER) with corrector compounds, researchers can observe the rescue of CFTR trafficking to the cell surface. medchemexpress.comdovepress.com

Quantitative fluorescence microscopy assays can measure the amount of CFTR protein reaching the PM or the rate of its movement between cellular compartments. nih.govnih.govucdavis.edu This provides valuable data on the efficacy of correctors in improving CFTR processing and localization. While specific detailed fluorescence microscopy studies of this compound were not prominently featured in the provided search results, the technique is a standard method in CFTR corrector research to confirm the mechanism by which these compounds improve CFTR function by enhancing its delivery to the cell surface. medchemexpress.comdovepress.com

In Vivo Animal Models for CFTR Modulator Research

In addition to in vitro models, genetically engineered animal models play a critical role in preclinical research for CFTR modulators. These models allow for the evaluation of compound efficacy in a more complex, multi-organ system that mimics aspects of human CF.

Genetically Engineered CF Animal Models

Genetically engineered animal models of CF are created to carry mutations in the CFTR gene, mirroring the genetic defect in human patients. These models exhibit phenotypes similar to those observed in CF, allowing researchers to study disease progression and evaluate the in vivo effects of potential therapies.

CFTR-Knockout Large Animal Models (e.g., Ferrets, Pigs) and their Recapitulation of Human CF Phenotypes

Genetically engineered large animal models, particularly CFTR-knockout ferrets and pigs, have proven valuable in CF research due to their physiological similarities to humans, which are not fully captured by traditional rodent models d-nb.infonih.govspringermedizin.de.

CFTR-Knockout Ferrets: CFTR-knockout ferrets exhibit many of the multi-organ phenotypes observed in human CF. These include defective airway chloride transport and submucosal gland fluid secretion, meconium ileus with variable penetrance, pancreatic disease, liver disease, vas deferens abnormalities, and a predisposition to lung infection early in postnatal life atsjournals.orgjci.orgnih.govnih.gov. The severe malabsorption in the gastrointestinal tract was a primary cause of mortality in kits that survived meconium ileus nih.gov. Bioelectric characterization of epithelia from neonatal CF ferrets has revealed abnormalities consistent with the lack of cAMP-mediated chloride transport in organs such as the trachea, stomach, intestine, and gallbladder atsjournals.org. While amiloride-sensitive sodium currents were similar between genotypes in the trachea, responses suggesting elevated baseline chloride transport through non-CFTR channels were observed in a subset of CF animals atsjournals.org. The lack of IBMX/forskolin-stimulated and GlyH-101-inhibited currents in CF ferrets is attributable to the absence of CFTR function atsjournals.org. Juvenile and adult CF ferrets, even with antibiotic regimens, remain susceptible to bacterial lung infection, developing a more slowly progressing lung bacterial colonization phenotype similar to that seen in CF patients atsjournals.org.

CFTR-Knockout Pigs: CFTR-knockout pig models also display a broad spectrum of organ pathology consistent with human CF, including airway, pancreas, liver, and intestinal diseases at birth nih.govoup.com. Similar to human CF infants, newborn CF pigs are characterized by severe intestinal obstruction (meconium ileus) nih.gov. These models mimic the human condition more closely than CF mouse models in several aspects nih.gov. While newborn CF pigs initially lacked evidence of inflammation in the lungs, their large airways showed structural changes, including reduced circularity, smaller caliber, hypoplastic submucosal glands, and lesions in smooth muscle and cartilage rings nih.gov. Studies in CFTR-null piglets demonstrated impaired cAMP-stimulated Cl- transport and increased Na+ hyperabsorption in nasal and tracheal epithelia, reflecting defects seen in humans with CF nih.gov. Importantly, bronchoalveolar lavage fluid from CFTR-null piglets contained higher bacterial counts, including Staphylococcus aureus, which aligns with findings in airway samples from children with CF nih.gov.

Non-CFTR Related Animal Models for CF Pathophysiology (e.g., β-ENaC Overexpression Mouse Models)

Beyond CFTR-knockout models, non-CFTR related animal models are used to investigate specific aspects of CF pathophysiology. The β-ENaC overexpression mouse model is a notable example, designed to mimic the increased sodium absorption observed in CF airways, a consequence of CFTR dysfunction frontiersin.orgresearchgate.netersnet.org.

In this transgenic model, airway-specific overexpression of the β subunit of the epithelial Na+ channel (ENaC) leads to increased Na+ absorption frontiersin.orgresearchgate.net. This results in airway surface liquid (ASL) depletion, reduced mucociliary clearance (MCC), airway mucus obstruction, goblet cell hyperplasia, and chronic lung inflammation frontiersin.orgresearchgate.net. While this model effectively recapitulates the ion transport defect and subsequent mucus and inflammatory phenotypes of the CF lung, it has generally failed to replicate the spontaneous bacterial infection seen in human CF patients frontiersin.orgresearchgate.net. However, these mice do demonstrate an impaired ability to clear pathogens following intrapulmonary challenge researchgate.net. The β-ENaC transgenic mouse model is considered valuable for studying the in vivo pathogenesis of CF-like lung disease and for the preclinical evaluation of novel therapeutic strategies targeting ion transport and inflammation researchgate.netersnet.org.

Translational Research Applications of Animal Models in Evaluating this compound Activity

Animal models, including the large animal CFTR-knockout models and the β-ENaC overexpression mouse model, play a crucial role in the translational research pipeline for evaluating potential CF therapies, including CFTR modulators like this compound. These models allow for the assessment of a compound's ability to restore CFTR function or mitigate disease pathology in a complex in vivo environment that more closely resembles human CF than in vitro systems alone oup.comersnet.orgmdpi.com.

CFTR-knockout ferrets and pigs, with their multi-organ involvement and lung disease phenotypes, provide platforms to evaluate the systemic effects of CFTR modulators and their impact on various affected tissues oup.com. Their larger size also facilitates procedures and measurements that are more challenging in mice. The β-ENaC overexpression mouse model is particularly useful for evaluating compounds that aim to restore ASL hydration and improve MCC by targeting sodium hyperabsorption, a key downstream effect of CFTR dysfunction ersnet.orgmdpi.com.

Posenacaftor (PTI-801) has been identified as a corrector molecule in the development pipeline for CFTR modulator therapies springermedizin.denih.gov. Correctors are designed to address the underlying defect in Class II mutations, such as F508del, by improving the folding and trafficking of misfolded CFTR protein to the cell surface nih.gov. While specific detailed data from preclinical studies of this compound using these exact animal models were not extensively detailed in the search results, the general application of these models involves assessing improvements in CFTR function (e.g., chloride transport), reduction in mucus obstruction, decrease in inflammation, and potentially improved bacterial clearance following treatment with modulator compounds oup.comersnet.orgmdpi.com. Studies have shown that Posenacaftor rescues F508del-CFTR processing, plasma membrane trafficking, and channel function in in vitro models, and this activity can be enhanced in combination with other correctors. The translational use of animal models would involve administering this compound to these models and measuring relevant physiological and pathological endpoints to determine its in vivo efficacy.

Structure Activity Relationship Sar and Rational Drug Design for Posenacaftor Sodium

Identification of Pharmacophore Elements Critical for CFTR Corrector Activity

CFTR correctors like posenacaftor (B610170) are designed to address the fundamental defect in certain CFTR mutations, such as p.Phe508del, which results in misfolded protein that is retained in the endoplasmic reticulum and prematurely degraded. medchemexpress.commedchemexpress.comresearchgate.net The goal is to rescue the folding and intracellular trafficking of the defective CFTR protein, allowing it to reach the cell surface where it can function as a chloride channel. medchemexpress.commedchemexpress.com

While specific details on the precise pharmacophore elements of posenacaftor were not extensively detailed in the search results, studies comparing posenacaftor (PTI-801) with other correctors, particularly elexacaftor (B607289) (VX-445), have provided insights into its mechanism. Research indicates that posenacaftor shares a common mechanism and likely a common binding site with elexacaftor to rescue p.Phe508del-CFTR defects. nih.govresearchgate.net This suggests that the critical pharmacophore elements of posenacaftor overlap significantly with those of elexacaftor, a potent third-generation corrector. These elements would be responsible for interacting with specific regions of the misfolded CFTR protein, stabilizing its conformation and promoting its movement through the cellular quality control machinery. The p.Phe508del mutation primarily impacts the folding of the nucleotide-binding domain 1 (NBD1) and its interactions with other domains, particularly the membrane-spanning domains (MSDs). researchgate.netnih.gov Correctors are thought to bind to various sites on the CFTR protein, including interfaces between domains, to stabilize the protein's conformation and facilitate proper folding and assembly.

Systematic Chemical Modification Strategies and Their Impact on Potency and Selectivity

The development of CFTR modulators, including correctors, involves extensive structure-activity relationship (SAR) studies through systematic chemical modifications of lead compounds. This process aims to enhance potency, improve pharmacokinetic properties, and ensure selectivity for the target protein. mdpi.com Posenacaftor is described as a quinoline-4-carboxylic acid corrector, providing a starting point for understanding its chemical scaffold. nih.gov

While specific, detailed examples of chemical modification strategies applied directly to the posenacaftor scaffold and their precise impact on potency and selectivity were not prominently featured in the search results, the general approach in developing CFTR modulators involves exploring modifications to various parts of the molecule. This includes altering substituents on aromatic rings, modifying linker regions, and exploring different heterocyclic systems. Such modifications can influence binding affinity to the CFTR protein, improve cellular uptake and distribution, and reduce off-target effects. The iterative process of synthesis, biological testing, and SAR analysis is crucial for identifying compounds with improved efficacy and desirable pharmacological profiles. The development of tezacaftor (B612225) from lumacaftor (B1684366) serves as an example of how modifications to a corrector scaffold can lead to a next-generation compound with potentially improved properties. mdpi.com

Computational Approaches in SAR Studies and Lead Optimization

Computational approaches play a vital role in modern rational drug design and have been extensively applied in the discovery and optimization of CFTR modulators. nih.govwiley.com These methods complement experimental SAR studies by providing molecular-level insights into ligand-protein interactions and predicting the properties of potential drug candidates. nih.govresearchgate.netmdpi.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. nih.govresearchgate.netmdpi.comnih.gov In the context of CFTR correctors, docking studies can help identify potential binding sites on the misfolded CFTR protein and predict how different chemical structures might interact with residues in these sites. mdpi.com This information is invaluable for understanding SAR and guiding chemical modifications to improve binding.

Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.netmdpi.comnih.gov These simulations can provide insights into the stability of the complex, conformational changes in the protein induced by ligand binding, and the strength of interactions under more realistic conditions. While specific studies on posenacaftor were not detailed, these techniques have been applied to study the binding of other CFTR modulators, such as ivacaftor (B1684365). mdpi.com Applying these methods to posenacaftor and its analogs would involve docking them to models of misfolded CFTR, potentially focusing on the binding site shared with elexacaftor, and then running simulations to assess the stability and dynamics of the resulting complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure descriptors of a series of compounds with their biological activity. nih.govnih.govresearchgate.netmdpi.comnih.govbiointerfaceresearch.com By developing QSAR models for CFTR corrector activity, researchers can identify the key molecular features that contribute to potency and use these models to predict the activity of newly designed compounds before they are synthesized and tested experimentally. researchgate.netmdpi.com

QSAR studies involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of correctors with known activities and then using statistical methods to build a model that relates these descriptors to the observed activity. nih.govnih.govmdpi.com This allows for the identification of structural requirements for optimal activity and can guide the design of more potent analogs. QSAR has been utilized in the study of other CFTR modulators mdpi.com, and its application to the posenacaftor series would involve analyzing a set of posenacaftor analogs to derive relationships between their structural features and their ability to correct CFTR trafficking and function.

Development of Posenacaftor Sodium as a "Third-Generation" Corrector

Posenacaftor (PTI-801) is recognized as a "third-generation" CFTR corrector. mdpi.comersnet.orglarvol.com This classification reflects the evolution of CFTR modulator therapy, moving beyond earlier generations of correctors like lumacaftor (first-generation) and tezacaftor (second-generation). nih.govmdpi.commdpi.com The development of third-generation correctors was driven by the need for compounds with improved efficacy, particularly in restoring function to the most common p.Phe508del-CFTR mutation, which was only modestly addressed by earlier corrector-potentiator combinations. mdpi.comersnet.org

Synergistic Combination Therapies Incorporating Posenacaftor Sodium

Rationale for Multi-Modulator Regimens in Addressing Complex CFTR Defects

Cystic fibrosis is caused by mutations in the CFTR gene, leading to diminished quantity and/or function of the CFTR anion channel. ersnet.orgresearchgate.net The F508del mutation, the most common CF-causing mutation, results in multiple molecular defects, including impaired protein processing, reduced stability at the cell surface, and diminished channel gating. ersnet.orgersnet.org Single drugs targeting only one of these defects may have limited efficacy because intracellular quality control checkpoints can remove unstable proteins. ersnet.org Therefore, combining modulators with different mechanisms of action is a rational strategy to address these multifaceted defects and enhance the amount and function of CFTR protein at the cell surface. ersnet.orgersnet.orgmdpi.comnih.govdovepress.com

Combinations of Posenacaftor (B610170) Sodium with Other CFTR Modulators

Posenacaftor sodium, as a CFTR corrector, has been investigated in combination with other classes of CFTR modulators, specifically potentiators and amplifiers, to explore the potential for synergistic effects in restoring CFTR function. These multi-modulator regimens aim to enhance the processing, trafficking, and channel activity of the defective CFTR protein.

Co-Administration with CFTR Potentiators (e.g., Dirocaftor/PTI-808)

CFTR potentiators are a class of modulators that increase the probability that the CFTR channel is in an "open" state, thereby enhancing the passage of chloride ions through the channel once it reaches the cell surface. ersnet.orgnih.gov Dirocaftor, also known as PTI-808, is a CFTR potentiator that has been studied in combination with this compound. cff.orgclinicaltrials.eunih.govcff.orgglpbio.com The rationale for combining a corrector like Posenacaftor with a potentiator like Dirocaftor is to first increase the amount of CFTR protein reaching the cell surface and then enhance its function as an ion channel. Clinical trials have evaluated the combination of Posenacaftor and Dirocaftor, often as part of a triple combination regimen including an amplifier. cysticfibrosisnewstoday.comclinicaltrials.eucareboxhealth.comnih.govisrctn.com

Integration with CFTR Amplifiers (e.g., Nesolicaftor/PTI-428)

Research indicates that Nesolicaftor can increase CFTR mRNA stability and translation, a mechanism that is reported to be independent of CFTR genotype. nih.gov This effect is accomplished, at least in part, by the association of Nesolicaftor with poly(rC)-binding protein 1 (PCBP1), which binds to consensus sequences in mRNA to promote stabilization and translation. nih.govresearchgate.net Studies in cell models have shown that Nesolicaftor can increase expression levels of CFTR mRNA. nih.govresearchgate.net

Assessment of Additive and Synergistic Effects in Restoring CFTR Function

The combination of this compound with other modulators like Dirocaftor and Nesolicaftor has been evaluated for its ability to produce additive or synergistic effects in restoring CFTR function. Studies in cell models and clinical trials have assessed outcomes such as sweat chloride concentration and percent predicted forced expiratory volume in 1 second (ppFEV1) as measures of CFTR function. cysticfibrosisnewstoday.comacs.orgcareboxhealth.comnih.govresearchgate.net

In a Phase 1/2 clinical trial (NCT03500263), a triple combination regimen including Posenacaftor (PTI-801), Dirocaftor (PTI-808), and Nesolicaftor (PTI-428) was evaluated in cystic fibrosis subjects homozygous for the F508del mutation. cysticfibrosisnewstoday.comacs.orgcareboxhealth.comnih.govisrctn.comresearchgate.net Results from this study indicated that the triple combination led to statistically significant improvements in sweat chloride concentration and lung function (measured by ppFEV1) compared to placebo. cysticfibrosisnewstoday.comacs.orgresearchgate.net For instance, one treatment group receiving a high dose of Posenacaftor (600mg) in the triple combination showed a 5% improvement in ppFEV1 and a decrease in sweat chloride of 19 mmol compared to baseline after 14 days. cysticfibrosisnewstoday.com Compared to placebo, patients with the F508del/F508del genotype receiving the triple combination had an average improvement of 8 points in ppFEV1 and a reduction of 29 mmol in sweat chloride concentrations. cysticfibrosisnewstoday.com These findings suggest that the combination of these modulators can provide additive or synergistic benefits in improving CFTR function.

Data from clinical trials evaluating the triple combination of Dirocaftor, Posenacaftor, and Nesolicaftor in F508del homozygous patients demonstrated improvements in sweat chloride and ppFEV1. acs.orgresearchgate.net

Study Population (Genotype)Combination TherapyChange in ppFEV1 (%) (vs. Baseline)Change in Sweat Chloride (mmol/L) (vs. Baseline)Source
F508del/F508delPosenacaftor (600mg) + Dirocaftor + Nesolicaftor (Triple Combination)+5% (at 14 days)-19 (at 14 days) cysticfibrosisnewstoday.com
F508del/F508delPosenacaftor + Dirocaftor + Nesolicaftor (Triple Combination)+8 (vs. Placebo)-29 (vs. Placebo) cysticfibrosisnewstoday.com
F508del/F508delDirocaftor + Posenacaftor + Nesolicaftor (Triple Combination)+8% (vs. Placebo)Significant reduction (vs. Placebo) acs.orgresearchgate.net

In vitro studies have also explored the effects of these combinations. For example, Nesolicaftor has been shown to augment the response of F508del CFTR to other modulator combinations in cell models, including increasing CFTR mRNA expression and function. nih.govresearchgate.net

Comparative Studies of this compound in Combination with Other Corrector Architectures

Posenacaftor (PTI-801) has been described as a "third-generation" corrector. ersnet.orgnih.gov Comparative studies, particularly in vitro, have suggested that Posenacaftor may exhibit higher efficacy compared to earlier correctors such as lumacaftor (B1684366) and tezacaftor (B612225), with additive or synergistic effects observed when co-administered. nih.gov Posenacaftor was also reported to be less sensitive to a decrease in CFTR function mediated by ivacaftor (B1684365) in vitro. nih.gov

Evaluation of Distinct vs. Shared Mechanisms of Action in Triple Combinations

In the context of cystic fibrosis treatment, combination therapies involving CFTR modulators have shown significant promise, particularly for individuals with the F508del mutation. Posenacaftor (also known as PTI-801) has been evaluated as part of triple combination regimens. Research indicates that posenacaftor functions as a CFTR corrector, aiming to address the trafficking defect of misfolded CFTR protein. medchemexpress.com

In contrast, posenacaftor has shown greater correction effects when combined with other correctors such as tezacaftor (VX-661) or lumacaftor (VX-809), suggesting distinct or additive mechanisms when combined with these compounds. nih.govresearchgate.net Tezacaftor, for instance, is considered a second-generation corrector that, while chemically derived from lumacaftor and postulated to share a common mechanism with it, was developed with improved pharmacokinetic properties. mdpi.comdovepress.com Elexacaftor (B607289), on the other hand, is described as a next-generation corrector with a different structure and mechanism compared to first-generation correctors like tezacaftor. nih.gov The effectiveness of triple combinations often relies on the different mechanisms of action of the components to maximize the rescue and function of the CFTR protein. trikaftahcp.comnih.gov

Strategies for Overcoming Limitations of Earlier Corrector Generations

Earlier generations of CFTR correctors, such as lumacaftor and tezacaftor, particularly in dual combination with ivacaftor, demonstrated only modest clinical benefits in patients homozygous for the F508del mutation. mdpi.comfrontiersin.org These limitations highlighted the need for more effective correctors and novel combination strategies.

Posenacaftor, as a more recently developed corrector, has been investigated as part of triple combinations aimed at overcoming the limitations of these earlier therapies. The strategy involves combining correctors that may act at different binding sites or influence different steps in the complex process of CFTR folding, processing, and trafficking. nih.govfrontiersin.org

Advanced Research Methodologies and Future Directions in Posenacaftor Sodium Research

Omics-Based Investigations into Posenacaftor (B610170) Sodium's Biological Impact

Omics technologies, such as proteomics and transcriptomics, offer powerful tools to broadly assess the molecular changes induced by therapeutic compounds. While specific detailed omics data directly pertaining to Posenacaftor sodium's effects in isolation were not extensively available in the reviewed literature, these methodologies are crucial for understanding the broader impact of CFTR modulators on cellular pathways and protein networks in CF.

Proteomic Profiling of CFTR and Associated Proteins in Response to this compound

Proteomic profiling allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of CF research, proteomic approaches have been utilized to investigate the CFTR protein itself and the network of proteins with which it interacts genecards.orgresearchgate.netacs.orgmdpi.com. Studies have examined the interactome of both wild-type and misfolded F508del-CFTR, identifying differences in associated proteins, including chaperones involved in protein folding and quality control, as well as proteins in degradation pathways mdpi.com. For instance, proteomic analysis has confirmed the stabilization of CFTR by certain compounds and revealed the association of heat shock cognate protein Hsc70 with misfolded F508del-CFTR acs.org.

Given that this compound functions as a CFTR corrector, aiming to improve the folding and trafficking of mutant CFTR medchemexpress.comcysticfibrosisnewstoday.com, proteomic profiling is a relevant methodology to investigate its effects. Such studies could potentially reveal how this compound influences the levels and localization of mutant CFTR, its interaction with chaperone proteins, and its entry into or escape from degradation pathways. While direct proteomic data specifically on this compound's impact was not found, the application of proteomics in understanding CFTR processing and the effects of modulators is well-established genecards.orgresearchgate.netacs.orgmdpi.com.

Transcriptomic Analysis of Gene Expression Modulation by this compound

Transcriptomic analysis, often employing techniques like RNA sequencing, provides insights into the global gene expression changes within cells or tissues in response to a stimulus thermofisher.comnih.govfrontiersin.org. This method can identify genes that are upregulated or downregulated following treatment with a compound like this compound, offering clues about affected biological pathways.

In CF research, transcriptomic studies have been used to assess the effects of CFTR modulators on gene expression profiles nih.gov. For example, treatment with the CFTR potentiator ivacaftor (B1684365) has been shown to lead to differential expression of genes associated with various pathways, including differentiation, microbial infection, inflammation, and metabolism nih.gov.

While specific transcriptomic data detailing the gene expression changes induced solely by this compound were not identified in the provided information, transcriptomic analysis is a valuable tool for understanding the broader cellular response to CFTR correction genecards.orgthermofisher.comfrontiersin.orgnih.govfrontiersin.orgelifesciences.org. Applying this methodology to study this compound could reveal how its action on CFTR processing and trafficking might indirectly influence the expression of genes involved in ion transport, inflammation, mucus production, or other processes affected in CF airways.

Interplay of this compound with Alternative Ion Transport Pathways

In addition to targeting CFTR, research in CF also explores the potential of modulating alternative ion transport pathways to compensate for CFTR dysfunction and restore airway surface liquid hydration springermedizin.denih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netncl.ac.uk. These pathways include other ion channels and solute carriers present in epithelial cells. Understanding how CFTR modulators like this compound might interact with or indirectly influence these alternative pathways is an important area of investigation.

Modulation of Calcium-Activated Chloride Channels (TMEM16A)

Calcium-activated chloride channels, particularly TMEM16A (Anoctamin 1), represent another potential route for chloride secretion in the airways that is independent of CFTR nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org. Activating TMEM16A has been explored as a strategy to compensate for defective CFTR-mediated chloride transport and enhance airway hydration mdpi.comresearchgate.netsemanticscholar.org.

Novel Drug Discovery and Development Strategies Inspired by this compound

The development and study of this compound contribute to novel strategies in discovering and developing CFTR modulators. Its identification as a corrector highlights the continued focus on addressing the fundamental protein processing defects characteristic of many CF-causing mutations, particularly the prevalent F508del mutation frontiersin.orgnih.gov. The exploration of its properties and its use in multi-component regimens inform approaches for identifying compounds with complementary mechanisms of action to achieve enhanced CFTR function.

Exploration of this compound's Chemical Scaffold for New Modulator Development

While specific details regarding the direct inspiration of new modulator development solely from the this compound chemical scaffold are not extensively detailed in the provided information, the context of its development as a "third-generation" corrector suggests an evolution from previous corrector scaffolds like lumacaftor (B1684366) (VX-809) and tezacaftor (B612225) (VX-661) nih.govmdpi.com. Posenacaftor (PTI-801) has been shown to share a common mechanism or binding site with elexacaftor (B607289) (VX-445), another corrector, in rescuing F508del-CFTR, indicating potential similarities or shared features within their chemical structures that contribute to their corrective activity nih.gov.

The process of identifying and optimizing CFTR modulators often involves structure-activity relationship (SAR) studies, where modifications to a core chemical scaffold are explored to enhance efficacy, potency, and pharmacokinetic properties mdpi.comacs.org. The quinoline (B57606) carboxylic acid core is present in other CFTR modulators like ivacaftor wikipedia.orgnih.gov. While this compound's specific scaffold (8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid) nih.gov represents a distinct chemical entity, its success as a corrector can inform the design of novel scaffolds or modifications of existing ones to optimize CFTR rescue. The exploration of chemical space around effective modulators like this compound is a standard practice in drug discovery to identify compounds with improved profiles or novel mechanisms arxiv.orgnih.govbohrium.com.

Advancements in High-Throughput and Phenotypic Screening for CFTR Correctors

The discovery of CFTR modulators, including correctors like this compound, has heavily relied on high-throughput screening (HTS) and phenotypic screening approaches nih.govfrontiersin.orgmdpi.commdpi.comresearchgate.netmdpi.com. These methodologies allow for the rapid assessment of large chemical libraries to identify compounds that can restore CFTR function in cellular models.

This compound's identification and characterization likely benefited from such advanced screening techniques. Its use in research, including studies evaluating its efficacy in patient-derived organoids, further validates these phenotypic screening models as valuable tools for predicting clinical response and identifying effective modulator combinations, even for rare mutations ersnet.orgisrctn.com. The knowledge gained from screening efforts that identified this compound contributes to the ongoing optimization of HTS and phenotypic screening platforms for discovering next-generation CFTR correctors and other modulator classes.

Potential for Genotype-Agnostic Therapies based on this compound's Mechanisms

CF is caused by a wide variety of mutations in the CFTR gene, leading to different classes of protein dysfunction pneumon.orgpharmaceutical-journal.comicer.org. While many current CFTR modulators are genotype-specific or effective for a limited set of mutations, there is a significant need for therapies that can benefit a broader population of people with CF, ideally in a genotype-agnostic manner pneumon.orgmdpi.com.

This compound, as a corrector, primarily addresses the protein processing and trafficking defects common in Class II mutations like F508del medchemexpress.commedchemexpress.comfrontiersin.org. However, the investigation of this compound in combination therapies, including regimens aimed at patients with rare mutations, explores its potential contribution beyond the most common genotypes ersnet.orgisrctn.com. Combining correctors like this compound with potentiators (which enhance channel gating) and potentially amplifiers (which increase CFTR protein production) represents a strategy to target multiple aspects of CFTR dysfunction simultaneously mdpi.commdpi.compneumon.org.

Q & A

Basic: What experimental models are commonly used to study Posenacaftor sodium's mechanism of action in cystic fibrosis research?

Methodological Answer:
In vitro models (e.g., human bronchial epithelial cells with CFTR mutations) and ex vivo models (e.g., intestinal organoids) are standard for evaluating this compound’s efficacy in restoring CFTR function. Key steps include:

  • Cell Culture Conditions : Maintain cells in polarized monolayers to mimic airway epithelia .
  • Functional Assays : Use Ussing chamber measurements to quantify chloride ion transport and CFTR activity .
  • Controls : Include wild-type CFTR controls and negative controls (e.g., CFTR inhibitors like CFTRinh-172) .
    Advanced studies may incorporate CRISPR-edited cell lines to assess genotype-specific responses.

Advanced: How can researchers resolve contradictions in reported IC50 values of this compound across different studies?

Methodological Answer:
Discrepancies in IC50 values often arise from methodological variability. To address this:

  • Standardize Assay Conditions : Ensure consistent temperature, pH, and ion concentrations (e.g., 37°C, pH 7.4 for physiological relevance) .
  • Validate Compound Solubility : Use dynamic light scattering (DLS) to confirm drug solubility in assay buffers .
  • Cross-Validate with Orthogonal Assays : Compare results from fluorescence-based assays (e.g., halide-sensitive probes) with electrophysiological data .
  • Report Variability Metrics : Include coefficient of variation (CV) and confidence intervals in data tables (Example):
StudyIC50 (nM)Assay TypeCell Model
A12 ± 2UssingF508del
B25 ± 5FluorescenceG551D

Basic: What are the key considerations for designing a reproducible pharmacokinetic (PK) study of this compound in preclinical models?

Methodological Answer:

  • Dosing Regimen : Use species-specific allometric scaling to determine equivalent human doses (e.g., 10 mg/kg in mice ≈ 0.81 mg/kg in humans) .
  • Sample Collection : Collect plasma/tissue samples at predefined intervals (e.g., 0.5, 1, 4, 24 hrs post-dose) .
  • Analytical Validation : Employ LC-MS/MS with deuterated internal standards to quantify drug concentrations, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Statistical Power : Calculate sample size using power analysis (e.g., n=6/group for 80% power, α=0.05) .

Advanced: How can multi-omics approaches elucidate off-target effects of this compound?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells (FDR <0.05, |log2FC| >1) to identify dysregulated pathways .
  • Proteomics : Use tandem mass tagging (TMT) to quantify protein abundance changes, focusing on stress-response markers (e.g., HSP70, CHOP) .
  • Metabolomics : Apply LC-HRMS to profile metabolites, prioritizing pathways like phospholipid remodeling or glycolysis .
  • Integration Tools : Use platforms like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to cross-correlate omics datasets .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC50 and Hill slope .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
  • Multiple Comparisons Adjustment : Use Tukey’s HSD for post-hoc analysis in ANOVA .

Advanced: What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modification : Introduce bioisosteres (e.g., replacing sulfonamide with carboxylate) while maintaining critical hydrogen-bonding motifs .
  • High-Throughput Screening (HTS) : Use automated parallel synthesis to generate 100–500 analogs, screening for CFTR potency and solubility (CLogP <3) .
  • Crystallography : Co-crystallize analogs with CFTR domains to guide rational design (PDB ID: 6MSM) .

Basic: How should researchers validate the specificity of this compound in target engagement assays?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled Posenacaftor (³H or ¹⁴C) with excess cold compound to confirm displacement .
  • Genetic Knockdown : Compare activity in wild-type vs. CFTR-knockout models (e.g., siRNA-treated cells) .
  • Thermal Shift Assay (TSA) : Measure ΔTm of CFTR in the presence of Posenacaftor to assess stabilization .

Advanced: What computational methods predict this compound’s binding affinity to mutant CFTR variants?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to analyze binding stability to mutants like G551D or R117H .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for ligand mutations (e.g., alanine scanning) .
  • Machine Learning : Train Random Forest models on existing SAR data to prioritize analogs .

Basic: What guidelines ensure ethical reporting of negative or inconclusive results in this compound studies?

Methodological Answer:

  • Transparency : Disclose all experimental parameters (e.g., batch variability, animal age) in supplementary materials .
  • Pre-registration : Submit protocols to platforms like Open Science Framework (OSF) before data collection .
  • Data Repositories : Share raw data via Figshare or Zenodo, adhering to FAIR principles .

Advanced: How can single-cell RNA sequencing (scRNA-seq) refine this compound’s efficacy in heterogeneous cell populations?

Methodological Answer:

  • Cell Sorting : Isolate CFTR-expressing cells via FACS (e.g., GFP-tagged CFTR reporters) .
  • Dimensionality Reduction : Use Seurat or Scanpy to cluster cells by CFTR expression trajectories post-treatment .
  • Pseudotime Analysis : Infer temporal gene expression changes using Monocle3 to map drug response dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.